molecular formula C18H20N6O3 B2650810 6-(cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034371-84-9

6-(cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No.: B2650810
CAS No.: 2034371-84-9
M. Wt: 368.397
InChI Key: ATKPNAXMJFOQQZ-UHFFFAOYSA-N
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Description

6-(cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide (CAS 2034371-84-9) is a complex organic molecule with a molecular formula of C18H20N6O3 and a molecular weight of 368.39 g/mol . This research compound features a unique molecular architecture that combines a nicotinamide core linked via a methylene bridge to a [1,2,4]triazolo[4,3-b]pyridazine ring system, which is further substituted with a methoxy group at the 6-position and a cyclopentyloxy moiety on the pyridine ring . This specific structure confers promising pharmacological properties, including potential activity as a modulator of specific biochemical pathways. The methoxy group at the 6-position of the triazolopyridazine ring may enhance the compound's solubility and bioavailability, a critical factor in drug discovery research . Compounds within the [1,2,4]triazolo[4,3-b]pyridazine class have been investigated for various biological activities. For instance, structurally related molecules have been identified as functionally selective gamma-aminobutyric acid (GABA(A)) alpha2/alpha3-subtype selective agonists, exhibiting potent anxiolytic activity in preclinical models . Furthermore, the structural motif of inhibiting phosphodiesterase (PDE) enzymes, particularly PDE4D, is a significant area of medicinal chemistry research. PDE4D inhibitors are studied as an innovative therapeutic strategy for treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as certain cancer types . The presence of the cyclopentyloxy group contributes to the overall molecular stability and may influence target binding affinity . This product is intended for research and development purposes in laboratory settings only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this compound for hit-to-lead optimization, target validation, and investigating structure-activity relationships in relevant biological systems.

Properties

IUPAC Name

6-cyclopentyloxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-26-17-9-7-14-21-22-15(24(14)23-17)11-20-18(25)12-6-8-16(19-10-12)27-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKPNAXMJFOQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CN=C(C=C3)OC4CCCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a compound that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazolo-pyridazine moiety and a nicotinamide group. Its molecular formula is C20H22N8O3C_{20}H_{22}N_8O_3, with a molecular weight of 422.4 g/mol. The structural formula can be represented as follows:

SMILES CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4\text{SMILES }CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of certain kinases, which are critical in regulating cell growth and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound effectively inhibits cell viability at low concentrations, suggesting potent anti-cancer properties.

Mechanistic Insights

The compound's mechanism was further elucidated through enzyme assays that assessed its inhibitory effects on c-Met kinase, a target implicated in cancer progression:

CompoundIC50 (µM)Comparison
This compound0.090Comparable to Foretinib (IC50 = 0.019 µM)

This indicates that the compound has a strong inhibitory effect on c-Met kinase activity, which is crucial for its anti-cancer efficacy.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Lung Cancer : A study evaluated the effects of the compound on A549 lung cancer cells and found that it induced late apoptosis and arrested cell cycle progression at the G0/G1 phase. This suggests that the compound not only inhibits cell growth but also promotes programmed cell death in cancer cells .
  • Combination Therapy : Investigations into combination therapies revealed that when used with other chemotherapeutic agents, this compound enhanced overall efficacy against resistant cancer cell lines, indicating potential for use in multi-drug regimens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The target compound shares structural motifs with several derivatives reported in the provided evidence. Key comparisons include:

2.1.1. Triazolopyridazine Derivatives
  • N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide (): This analog replaces the nicotinamide group with an acetamide linker and a 6-oxopyridazinyl substituent. However, the shared triazolopyridazine-methoxy group suggests comparable metabolic stability .
  • N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide () :
    Here, a benzamide group replaces the nicotinamide moiety, and the triazolopyridazine core has a methyl substituent instead of methoxy. The methyl group may lower polarity, enhancing membrane permeability, while the benzamide linker could favor hydrophobic interactions in antimicrobial targets .

  • 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide (): This derivative features a propanamide spacer and a benzimidazole substituent.
2.1.2. Nicotinamide Derivatives
  • 2-[(6-Methylbenzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides (): These compounds retain the nicotinamide core but replace the triazolopyridazine group with a benzothiazole-thiazolidinone hybrid. The thiazolidinone ring introduces hydrogen-bonding capacity, which correlates with enhanced antimicrobial activity against Gram-positive bacteria and fungi .

Structure-Activity Relationship (SAR) Insights

  • Cyclopentyloxy vs.
  • Nicotinamide vs. Acetamide/Benzamide Linkers :
    The nicotinamide group’s pyridine ring may engage in cation-π or hydrogen-bonding interactions absent in acetamide/benzamide analogs, favoring targets like nicotinic acetylcholine receptors or NAD-dependent enzymes .

Data Tables

Table 2: Antimicrobial Activity of Nicotinamide Analogs ()

Compound MIC (µg/mL) vs S. aureus MIC (µg/mL) vs C. albicans
6a 4 8
6d 2 4
Ciprofloxacin (Control) 1 -

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